4-(1H-Tetrazol-5-yloxy)aniline CAS 467226-44-4 characterization
4-(1H-Tetrazol-5-yloxy)aniline CAS 467226-44-4 characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Tetrazol-5-yloxy)aniline (CAS 467226-44-4)
Abstract
4-(1H-Tetrazol-5-yloxy)aniline is a heterocyclic compound featuring a tetrazole ring linked to an aniline moiety via an ether bond. The tetrazole group is a well-recognized bioisostere for the carboxylic acid functional group, making this and related compounds valuable scaffolds in medicinal chemistry and drug discovery.[1] Their unique electronic and structural properties, including metabolic stability and the ability to participate in hydrogen bonding, drive their application in developing novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(1H-Tetrazol-5-yloxy)aniline, offering field-proven insights and robust protocols for researchers, chemists, and professionals in drug development.
Introduction: Significance and Rationale
The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern pharmaceutical research. Among these, tetrazole derivatives have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties.[3][4][5][6] The compound 4-(1H-Tetrazol-5-yloxy)aniline (Figure 1) combines the key pharmacophoric features of an aniline group—a versatile synthetic handle—with a 5-oxytetrazole ring.
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Aniline Moiety: Provides a primary amine that can be readily functionalized, serving as a critical building block for creating libraries of more complex molecules for structure-activity relationship (SAR) studies.
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Tetrazole Moiety: As a non-classical bioisostere of a carboxylic acid, it offers similar acidity (pKa ≈ 4.5-5.0) but with improved metabolic stability and bioavailability.[2] Its planar, aromatic structure and multiple nitrogen atoms allow it to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzyme active sites.[7]
A thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound, ensuring the reliability and reproducibility of subsequent biological and pharmacological evaluations. This guide establishes a self-validating framework for its synthesis and analytical confirmation.
Caption: Structure of 4-(1H-Tetrazol-5-yloxy)aniline.
Synthesis Pathway and Experimental Protocol
The synthesis of aryloxy tetrazoles is commonly achieved by reacting a phenol with a suitable cyanogen halide followed by cycloaddition with an azide source.[3] This established methodology provides a reliable route to 4-(1H-Tetrazol-5-yloxy)aniline starting from the commercially available 4-aminophenol.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
Rationale: This two-step, one-pot synthesis is efficient and avoids the isolation of the potentially unstable cyanate intermediate. The use of an acetone/water solvent system facilitates the reaction of both the organic and inorganic reagents.[3]
Materials:
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4-Aminophenol
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Cyanogen Bromide (CNBr) - Caution: Highly Toxic
-
Sodium Azide (NaN₃) - Caution: Highly Toxic and Explosive
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Acetone
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Deionized Water
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Hydrochloric Acid (HCl), concentrated
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Ethyl Acetate
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Hexane
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminophenol (1 eq.) in a 1:1 mixture of acetone and water. Cool the solution to 0-5 °C in an ice bath.
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Cyanation: Slowly add a solution of cyanogen bromide (1.1 eq.) in acetone to the cooled reaction mixture over 30 minutes. Perform this step in a well-ventilated fume hood. Stir the mixture at 0-5 °C for an additional 2 hours.
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Cycloaddition: Add sodium azide (1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 60-70 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 Ethyl Acetate:Hexane mobile phase.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
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Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.
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Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-(1H-Tetrazol-5-yloxy)aniline as a solid. Dry the product under vacuum.
Physicochemical and Spectroscopic Characterization
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following section details the expected outcomes from standard analytical techniques.
Physicochemical Properties
| Property | Expected Value | Source/Method |
| Molecular Formula | C₇H₇N₅O | Calculated |
| Molecular Weight | 177.16 g/mol | Calculated[8] |
| Appearance | Off-white to light yellow solid | Typical for this class of compounds[2] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; slightly soluble in water. | Predicted based on structure[9] |
| Melting Point | >150 °C (with decomposition) | Tetrazoles often have high melting points and can decompose upon heating. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as DMSO-d₆.
¹H NMR (Proton NMR)
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Rationale: Provides information on the number of different types of protons and their connectivity. The aniline and tetrazole protons have characteristic chemical shifts.
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Expected Spectrum:
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δ ~15.0-16.0 ppm (very broad singlet, 1H): This peak is characteristic of the acidic N-H proton on the tetrazole ring.[10] Its broadness is due to quadrupole broadening and chemical exchange. This peak will disappear upon D₂O exchange.
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δ ~6.8-7.2 ppm (multiplet or two doublets, 4H): These signals correspond to the aromatic protons of the aniline ring. Due to the ether linkage and the amino group, an AA'BB' splitting pattern is expected, appearing as two distinct doublets (J ≈ 8-9 Hz).
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δ ~5.0-5.5 ppm (broad singlet, 2H): This signal corresponds to the protons of the primary amine (-NH₂). This peak will also disappear upon D₂O exchange.
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¹³C NMR (Carbon NMR)
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Rationale: Identifies all unique carbon atoms in the molecule.
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Expected Spectrum:
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δ ~155-160 ppm: The carbon atom of the tetrazole ring (C5).
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δ ~140-150 ppm: Two aromatic carbons: the one bonded to the ether oxygen (C-O) and the one bonded to the amino group (C-N).
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δ ~115-125 ppm: The remaining two sets of equivalent aromatic carbons.
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| Assignment | Expected ¹H NMR Shift (ppm, DMSO-d₆) | Expected ¹³C NMR Shift (ppm, DMSO-d₆) |
| Tetrazole C-5 | - | ~155-160 |
| Tetrazole N-H | ~15.0-16.0 (br s, 1H) | - |
| Aromatic C-O | - | ~145-150 |
| Aromatic C-N | - | ~140-145 |
| Aromatic C-H (ortho to -O) | ~7.1-7.2 (d, 2H) | ~120-125 |
| Aromatic C-H (ortho to -NH₂) | ~6.8-6.9 (d, 2H) | ~115-120 |
| Aniline -NH₂ | ~5.0-5.5 (br s, 2H) | - |
Infrared (IR) Spectroscopy
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Rationale: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. A key confirmation is the absence of the starting material's phenolic -OH stretch and the presence of tetrazole and aniline-specific bands.
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Expected Data (KBr Pellet):
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3450-3300 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine (-NH₂).
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3200-2500 cm⁻¹ (broad): Characteristic broad absorption due to the N-H stretching of the tetrazole ring, often with multiple sub-peaks.[11][12]
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~1620 cm⁻¹: N-H scissoring (bending) vibration of the amino group.
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~1590, 1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1240 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching.
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1100-1000 cm⁻¹: Tetrazole ring breathing and C-N stretching vibrations.[13]
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Mass Spectrometry (MS)
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Rationale: Provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. Electrospray Ionization (ESI) is a suitable soft ionization technique.
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Expected Data (ESI-MS):
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Positive Mode ([M+H]⁺): The protonated molecular ion should be observed at m/z 178.07 . A characteristic fragmentation pathway for 5-substituted tetrazoles in positive mode is the loss of hydrazoic acid (HN₃, 43 Da), which would yield a fragment at m/z 135.[14]
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Negative Mode ([M-H]⁻): The deprotonated molecular ion should be observed at m/z 176.06 . The most common fragmentation pathway in negative mode is the loss of a neutral nitrogen molecule (N₂, 28 Da), resulting in a major fragment ion at m/z 148.[14]
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| Adduct/Fragment | Ionization Mode | Expected m/z |
| [M+H]⁺ | Positive ESI | 178.07 |
| [M+Na]⁺ | Positive ESI | 200.05 |
| [M-H]⁻ | Negative ESI | 176.06 |
| [M-H-N₂]⁻ | Negative ESI | 148.06 |
Analytical Characterization Workflow
A systematic workflow ensures all necessary data is collected for complete and verifiable characterization.
Caption: A logical workflow for the analytical characterization.
Conclusion
This guide outlines a robust and scientifically grounded approach to the synthesis and comprehensive characterization of 4-(1H-Tetrazol-5-yloxy)aniline. By following the detailed protocols for synthesis, purification, and multi-technique spectroscopic analysis (NMR, IR, MS), researchers can confidently verify the structure and purity of this valuable chemical scaffold. The provided expected data, based on established principles of tetrazole and aniline chemistry, serves as a reliable benchmark for experimental results. The successful characterization of this compound is a critical first step, enabling its use in the rational design and development of novel drug candidates and advanced materials.
References
-
Tetrazole ethers from lignin model phenols: synthesis, crystal structures, and photostability. Canadian Science Publishing. Available at: [Link]
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. Available at: [Link]
-
Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. Available at: [Link]
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. Available at: [Link]
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Available at: [Link]
-
Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available at: [Link]
-
4-(1h-tetrazol-5-yloxy)aniline (C7H7N5O). PubChemLite. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]
-
4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. Available at: [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central (PMC). Available at: [Link]
- Process for the synthesis of tetrazoles. Google Patents.
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Sabinet. Available at: [Link]
-
4-(1H-Tetrazol-5-yl)-1H-indole. PubMed Central (PMC). Available at: [Link]
-
X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. ResearchGate. Available at: [Link]
-
X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Growing Science. Available at: [Link]
-
Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... ResearchGate. Available at: [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]
-
1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. ResearchGate. Available at: [Link]
-
4-(1H-Tetrazol-5-yl)-1H-indole. ResearchGate. Available at: [Link]
Sources
- 1. 4-(1H-tetrazol-5-yl)aniline | 46047-18-1 | Benchchem [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-(1H-Tetrazol-5-yloxy)aniline DiscoveryCPR 467226-44-4 [sigmaaldrich.com]
- 9. 4-(1H-Tetrazol-5-yl)aniline, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. lifesciencesite.com [lifesciencesite.com]
